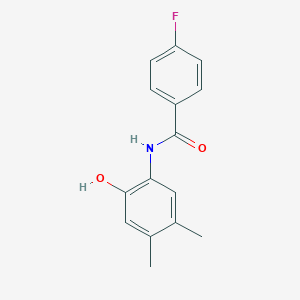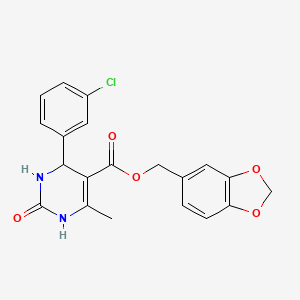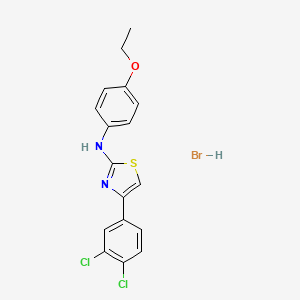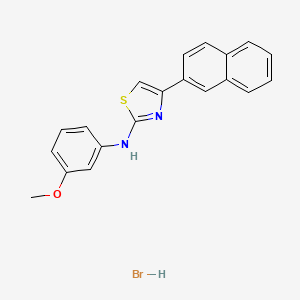
3-(3,4-dimethoxyphenyl)-2-(3-fluorophenyl)acrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,4-dimethoxyphenyl)-2-(3-fluorophenyl)acrylonitrile, also known as DMF-DFA, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and materials science. In
Applications De Recherche Scientifique
3-(3,4-dimethoxyphenyl)-2-(3-fluorophenyl)acrylonitrile has been found to have potential applications in medicinal chemistry, specifically as an anticancer agent. Studies have shown that 3-(3,4-dimethoxyphenyl)-2-(3-fluorophenyl)acrylonitrile has selective cytotoxicity against cancer cells, including breast, lung, and colon cancer cells. 3-(3,4-dimethoxyphenyl)-2-(3-fluorophenyl)acrylonitrile works by inducing apoptosis, or programmed cell death, in cancer cells through the activation of caspase enzymes.
3-(3,4-dimethoxyphenyl)-2-(3-fluorophenyl)acrylonitrile also has potential applications in materials science, specifically as a building block for the synthesis of organic semiconductors. Organic semiconductors have the potential to revolutionize the electronics industry by providing a low-cost, flexible alternative to traditional inorganic semiconductors.
Mécanisme D'action
3-(3,4-dimethoxyphenyl)-2-(3-fluorophenyl)acrylonitrile works by inhibiting the activity of tubulin, a protein involved in cell division. This inhibition leads to the disruption of microtubule formation, which is necessary for cell division. As a result, cancer cells are unable to divide and undergo apoptosis.
Biochemical and Physiological Effects:
3-(3,4-dimethoxyphenyl)-2-(3-fluorophenyl)acrylonitrile has been found to have low toxicity in vitro, meaning that it has minimal harmful effects on healthy cells. However, further studies are needed to determine the long-term effects of 3-(3,4-dimethoxyphenyl)-2-(3-fluorophenyl)acrylonitrile on the human body.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 3-(3,4-dimethoxyphenyl)-2-(3-fluorophenyl)acrylonitrile is its selectivity towards cancer cells, which minimizes the harmful effects on healthy cells. However, 3-(3,4-dimethoxyphenyl)-2-(3-fluorophenyl)acrylonitrile is still in the early stages of research, and further studies are needed to determine its full potential as an anticancer agent.
Orientations Futures
There are several potential future directions for 3-(3,4-dimethoxyphenyl)-2-(3-fluorophenyl)acrylonitrile research. One direction is to further investigate its potential as an anticancer agent, including its efficacy in vivo and its potential use in combination with other anticancer drugs. Another direction is to explore its potential applications in materials science, specifically in the development of organic semiconductors. Additionally, further studies are needed to determine the long-term effects of 3-(3,4-dimethoxyphenyl)-2-(3-fluorophenyl)acrylonitrile on the human body, including its potential toxicity and side effects.
Méthodes De Synthèse
3-(3,4-dimethoxyphenyl)-2-(3-fluorophenyl)acrylonitrile can be synthesized through a multi-step process involving the reaction of 3,4-dimethoxybenzaldehyde with 3-fluorobenzyl bromide, followed by the addition of acrylonitrile and a base catalyst. The resulting product is then purified through column chromatography to obtain pure 3-(3,4-dimethoxyphenyl)-2-(3-fluorophenyl)acrylonitrile.
Propriétés
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-2-(3-fluorophenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FNO2/c1-20-16-7-6-12(9-17(16)21-2)8-14(11-19)13-4-3-5-15(18)10-13/h3-10H,1-2H3/b14-8- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCKAJGCUMSTLKP-ZSOIEALJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C(C#N)C2=CC(=CC=C2)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C(/C#N)\C2=CC(=CC=C2)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(1-benzyl-3-oxo-2-piperazinyl)-N-[3-(3-pyridinyloxy)propyl]acetamide](/img/structure/B5176897.png)


![methyl 5-[4-(benzoylamino)-3-chlorotetrahydro-2-thienyl]pentanoate](/img/structure/B5176916.png)
![4-fluoro-N-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methylbenzamide](/img/structure/B5176924.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-2-(2-fluorophenyl)acetamide](/img/structure/B5176937.png)


![N-[2-(cinnamoylamino)-3-phenylacryloyl]-beta-alanine](/img/structure/B5176970.png)
![pyrrolo[3,2-f]indole-2,3,5,6(1H,7H)-tetrone](/img/structure/B5176971.png)
![5-({[4-(dimethylamino)phenyl]amino}methylene)-1-(2-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5176973.png)